2,4-Dichloroquinazoline-7-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2,4-dichloroquinazoline-7-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl2N2O2/c10-7-5-2-1-4(8(14)15)3-6(5)12-9(11)13-7/h1-3H,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGCXYNDYCOZFIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)N=C(N=C2Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloroquinazoline-7-carboxylic acid typically involves the chlorination of quinazoline derivatives. One common method includes the reaction of 2,4-dichloroquinazoline with carbon dioxide under specific conditions to introduce the carboxylic acid group at the 7th position . The reaction conditions often involve the use of a suitable solvent and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes followed by carboxylation. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloroquinazoline-7-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 2 and 4 can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinazoline derivatives with different oxidation states.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.
Coupling Reactions: Catalysts such as palladium or copper are often employed.
Major Products Formed
The major products formed from these reactions include various substituted quinazoline derivatives, which can have different functional groups replacing the chlorine atoms or modifying the carboxylic acid group .
Scientific Research Applications
Pharmacological Applications
1.1 Antihypertensive Activity
Research has demonstrated that derivatives of quinazoline compounds, including 2,4-dichloroquinazoline-7-carboxylic acid, exhibit antihypertensive properties. In studies involving renal hypertensive dogs, doses as low as 0.06 mg/kg were effective in reducing blood pressure significantly, indicating potential for treating hypertension in humans .
1.2 Phosphodiesterase Inhibition
Recent studies have identified 2,4-dichloroquinazoline derivatives as selective inhibitors of phosphodiesterase 7A (PDE7A), an enzyme involved in regulating cAMP levels and inflammation. These compounds showed promising anti-inflammatory activities with minimal side effects, making them potential candidates for the treatment of inflammatory diseases . The synthesis of various derivatives has been reported to enhance their inhibitory potency against PDE7A .
1.3 Anticancer Properties
The compound has also been explored for its anticancer activity. Analogues of this compound have shown significant antiproliferative effects against various cancer cell lines. For instance, one study reported that certain derivatives exhibited IC50 values lower than those of established anticancer drugs like thalidomide, suggesting their potential as effective anticancer agents .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2,4-Dichloroquinazoline-7-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the derivatives used .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
Key structural analogs include derivatives of quinazoline, quinoline, pyrimidine, and benzimidazole with carboxylic acid or ester functionalities. Substitution patterns critically influence reactivity and biological interactions.
Table 1: Structural Comparison of Selected Compounds
Physicochemical Properties
- Electron Effects: The 2,4-dichloro substitution on quinazoline increases electron deficiency compared to mono-chloro analogs, enhancing reactivity toward nucleophilic attack (e.g., in kinase inhibitor design).
- Solubility : The carboxylic acid group improves water solubility relative to ester derivatives (e.g., ethyl 4-chloroquinazoline-7-carboxylate), which are more lipophilic.
- Acidity : The 7-carboxylic acid group (pKa ~2-3) is more acidic than benzimidazole-linked tetrazoles (pKa ~4-5), influencing ionization under physiological conditions.
Biological Activity
2,4-Dichloroquinazoline-7-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an antimicrobial and anticancer agent. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The structure of this compound features a quinazoline core with two chlorine atoms at the 2 and 4 positions and a carboxylic acid functional group at the 7 position. This unique arrangement contributes to its reactivity and biological activity.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. The compound may function as an inhibitor or activator of these targets, leading to various biological effects. The precise pathways can vary based on the context of use and the specific derivatives synthesized.
In Vitro Studies
Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance:
- Cell Lines Tested : The compound was evaluated against multiple human cancer cell lines, including HepG-2 (hepatocellular carcinoma), PC3 (prostate cancer), and MCF-7 (breast cancer).
- IC50 Values : One study reported IC50 values ranging from 2.03 to 16.87 µg/mL for various derivatives, indicating potent antiproliferative activity compared to standard treatments like thalidomide .
| Compound | Cell Line | IC50 (µg/mL) | Comparison with Thalidomide |
|---|---|---|---|
| Compound XIVc | HepG-2 | 2.03 ± 0.11 | 5.55 times more active |
| Compound XIIIa | PC3 | 2.51 ± 0.20 | 5.81 times more active |
| Compound XIVc | MCF-7 | 0.82 ± 0.02 | 20.82 times more active |
Mechanistic Insights
The mechanism behind the anticancer activity includes the induction of apoptosis and cell cycle arrest, as evidenced by increased levels of caspase-8 and decreased levels of TNF-α and VEGF in treated cells . These findings suggest that the compound may modulate critical pathways involved in cancer progression.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promise as an antimicrobial agent:
- Spectrum of Activity : Preliminary studies indicate efficacy against various bacterial strains, suggesting potential applications in treating infections.
- Mechanism : The antimicrobial action may involve inhibition of specific enzymes crucial for bacterial survival.
Comparative Studies
When compared to similar compounds such as methyl 2-chloroquinazoline-7-carboxylate and quinazoline derivatives without chlorine substitutions, this compound exhibits enhanced reactivity and biological activity due to the presence of two chlorine atoms. This structural uniqueness allows for targeted modifications that can further optimize its pharmacological properties.
Case Studies and Research Findings
Several case studies highlight the potential applications of this compound:
- Cancer Treatment : A series of quinazoline derivatives were synthesized and evaluated for their anticancer properties, with some showing significantly higher potency than existing therapies .
- Enzyme Inhibition : Research has indicated that this compound can act as a selective inhibitor for various enzymes involved in disease pathways, making it a candidate for drug development targeting metabolic disorders .
- Molecular Docking Studies : Computational studies have provided insights into how these compounds interact with their biological targets at the molecular level, aiding in the rational design of new therapeutic agents .
Q & A
Q. What are the common synthetic pathways for 2,4-Dichloroquinazoline-7-carboxylic acid, and how do reaction conditions influence product purity?
The synthesis typically involves cyclization reactions of substituted quinazoline precursors. For example:
- Chlorination and carboxylation : Reacting 7-chloroquinazoline derivatives with carboxylic acid groups under controlled pH and temperature (e.g., using POCl₃ for chlorination).
- Multi-step functionalization : Sequential introduction of chlorine and carboxyl groups via nucleophilic substitution, with purity dependent on stoichiometry and catalyst selection (e.g., Pd catalysts for cross-coupling reactions) .
| Step | Reagents/Conditions | Key Considerations |
|---|---|---|
| Chlorination | POCl₃, reflux (110°C) | Excess reagent ensures complete substitution |
| Carboxylation | CO₂ under high pressure | pH control (7–9) avoids side reactions |
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- NMR : ¹H/¹³C NMR identifies chlorine and carboxyl group positions via chemical shifts (e.g., carboxyl C=O at ~170 ppm) .
- HPLC-MS : Validates molecular weight (C₉H₄Cl₂N₂O₂; MW 243.05) and detects impurities (<2% by area normalization) .
- X-ray crystallography : Resolves spatial arrangement of chlorine substituents and hydrogen-bonding networks .
Q. How should researchers select solvents for solubility studies of this compound?
- Polar aprotic solvents : DMSO or DMF enhance solubility (e.g., ~50 mg/mL in DMSO) due to hydrogen-bond acceptor properties .
- Aqueous buffers : Limited solubility at neutral pH (use pH >9 for carboxylate ion stabilization) .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis of this compound?
- Catalyst screening : Pd/C or CuI improves cross-coupling efficiency (yield increases from 60% to 85%) .
- Temperature control : Lowering reaction temperature to 80°C reduces decomposition byproducts .
- Workup protocols : Column chromatography (silica gel, ethyl acetate/hexane) removes unreacted intermediates .
Q. What methodologies are recommended for analyzing the compound’s interactions with biological targets?
- Enzyme inhibition assays : Measure IC₅₀ values against kinases (e.g., EGFR) using fluorogenic substrates .
- Molecular docking : Simulate binding modes with homology models (e.g., AutoDock Vina) to prioritize experimental validation .
- ADMET profiling : Assess metabolic stability (human liver microsomes) and membrane permeability (Caco-2 cells) .
Q. How should researchers address contradictions in spectroscopic or bioactivity data?
- Data triangulation : Cross-validate HPLC purity with NMR/HRMS to rule out isomeric impurities .
- Dose-response retesting : Confirm bioactivity trends across multiple assays (e.g., enzymatic vs. cellular assays) to identify context-dependent effects .
- Error analysis : Quantify instrument variability (e.g., ±5% for LC-MS) and biological replicates (n ≥3) .
Q. What protocols ensure stability of this compound under experimental conditions?
- Storage : -20°C in anhydrous DMSO (degradation <5% over 6 months) .
- Light sensitivity : Use amber vials to prevent photodegradation (UV-Vis monitoring at 254 nm) .
- Buffer compatibility : Avoid phosphate buffers (precipitates form at pH <7) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
